4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane
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Overview
Description
4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a benzofuran moiety, a thiophene ring, and a thiazepane ring, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic synthesis. The process begins with the preparation of the benzofuran and thiophene intermediates, followed by their coupling under specific conditions to form the final thiazepane structure. Common reagents used in these reactions include sulfonyl chlorides, thiophenes, and various catalysts to facilitate the formation of the thiazepane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the thiazepane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and thiophene rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry
In chemistry, 4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is of interest due to its potential interactions with various biomolecules. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, the compound’s potential as a therapeutic agent is explored, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial. Its unique structure may offer advantages in terms of selectivity and potency.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, where its chemical properties can be leveraged to enhance performance.
Mechanism of Action
The mechanism of action of 4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane: shares similarities with other sulfonyl-thiazepane compounds, such as those used as histone deacetylase inhibitors.
Benzofuran derivatives: Compounds containing the benzofuran moiety are known for their diverse biological activities.
Thiophene derivatives:
Uniqueness
What sets this compound apart is its combination of structural elements, which confer unique reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-7-thiophen-2-yl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S3/c19-24(20,14-3-4-15-13(12-14)6-9-21-15)18-7-5-17(23-11-8-18)16-2-1-10-22-16/h1-4,10,12,17H,5-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTRKDBFUQIIIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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